(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl N-[3-bromo-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N2O2S/c1-12(2,3)21-11(20)19-10-8(14)6-4-5-7(13(15,16)17)18-9(6)22-10/h4-5H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWAUXOEPYMPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=C(C=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester is a synthetic derivative of thienopyridine, which has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and mechanisms of action of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C13H12BrF3N2O2S
- Molar Mass : 397.21 g/mol
- CAS Number : 1042442-05-6
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrF3N2O2S |
| Molar Mass | 397.21 g/mol |
| Boiling Point | 377.4 °C (predicted) |
| Density | 1.621 g/cm³ (predicted) |
| pKa | 10.95 (predicted) |
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, including its effects on cellular pathways and potential therapeutic applications.
The compound is believed to interact with key signaling pathways involved in inflammation and cell cycle regulation:
- Inhibition of NF-kappa-B : This interaction suppresses inflammatory responses and may have implications in treating autoimmune diseases.
- Regulation of c-myc and c-fos : These transcription factors are crucial for cell proliferation and survival, indicating a potential role in cancer therapy.
- Impact on lipid metabolism : The compound alters lipid accumulation in hepatocytes, which could be relevant for metabolic disorders such as fatty liver disease.
Case Studies
-
Inflammatory Response Modulation :
A study demonstrated that the compound reduced the activation of NF-kappa-B in dendritic cells, leading to decreased T-lymphocyte proliferation. This suggests its potential use in managing inflammatory diseases . -
Cancer Cell Proliferation :
Research revealed that treatment with this compound resulted in the downregulation of CDKN1A (p21), a cyclin-dependent kinase inhibitor, thereby promoting cell cycle progression in cancer cells .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the thienopyridine core via cyclization reactions.
- Introduction of the bromine and trifluoromethyl groups through electrophilic substitution.
- Esterification with tert-butyl carbamate to yield the final product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
